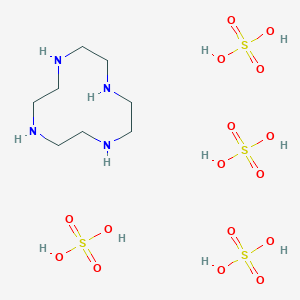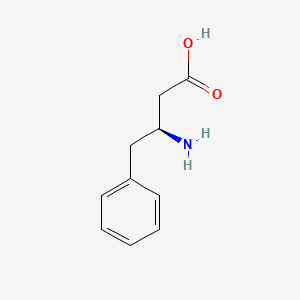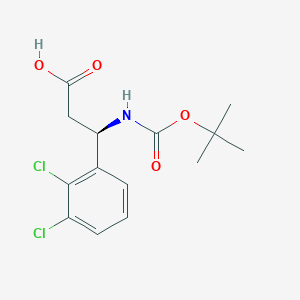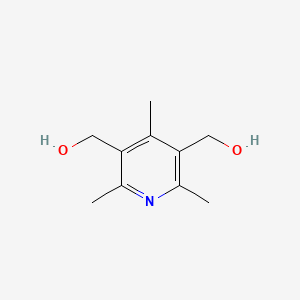
1,4-Dibromobenzene-d4
Übersicht
Beschreibung
1,4-Dibromobenzene-d4 is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a halogenated aromatic compound, which is composed of a benzene ring with two bromine atoms attached to the 1 and 4 positions. This compound is a stable compound and is relatively easy to synthesize and handle. It has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
1,4-Dibromobenzene-d4 is a highly valuable precursor in various organic transformations, particularly in reactions involving the formation of benzynes. It acts as an intermediate in syntheses that involve regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux & Colobert, 2011).
Molecular Structure and Spectroscopy
Studies on this compound have included investigations into its molecular structure and spectroscopic properties. Research using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) has explored the structural characteristics of dibromobenzenes, including this compound, revealing insights into their electronic properties and reactivity (Wang et al., 2013). Additionally, the UV absorption spectra of this compound have been recorded, contributing to a better understanding of its optical properties (Shukla, Upadhya & Thakur, 1971).
Crystallography and Physical Properties
The melting points and crystal structures of isomeric dibromobenzenes, including this compound, have been studied. These studies reveal the relationships between molecular symmetry, halogen bonds, and melting points, enhancing the understanding of crystal packing and phase transitions (Dziubek & Katrusiak, 2014).
Chemical Reactions and Metalation
Research has also focused on the metalation of this compound, which is a key process in organic synthesis. Studies have shown how aryllithium compounds derived from this compound can be utilized in various chemical reactions, providing pathways to synthesize diverse organic compounds (Luliński & Serwatowski, 2003).
Electrochemical Applications
This compound has been studied in the context of electrochemistry, particularly in itselectroreduction behavior and applications in electrocarboxylation. Research has explored how it interacts with different electrode materials, providing insights into its potential use in electrochemical synthesis and catalysis (Lan et al., 2012).
Wirkmechanismus
Target of Action
1,4-Dibromobenzene-d4 is an aryl bromide and isomer of dibromobenzene . It primarily targets the respiratory system . The compound’s interaction with the respiratory system can lead to various physiological changes.
Mode of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Pathways
It is known that the compound is used as an intermediate in the manufacture of dyes, pharmaceuticals, and flame retardants .
Pharmacokinetics
The compound is solid at room temperature and has a density of 1872 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include causing skin irritation, serious eye irritation, and may cause respiratory irritation . In addition, it is very toxic to aquatic life with long-lasting effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is solid at room temperature , which means its state could change with temperature fluctuations. Furthermore, it is very toxic to aquatic life, indicating that its presence in water bodies could have significant environmental impacts .
Biochemische Analyse
Biochemical Properties
1,4-Dibromobenzene-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. It interacts with various enzymes and proteins, serving as a substrate or inhibitor in enzymatic reactions. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and the levels of other metabolites. The metabolic pathways of this compound are crucial for understanding its biological effects and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its biological activity and toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,3,5,6-tetradeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJPEBQEEAHIGZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369903 | |
| Record name | 1,4-Dibromobenzene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4165-56-4 | |
| Record name | 1,4-Dibromobenzene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4165-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Dibromobenzene-d4 in the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine?
A: this compound serves as a crucial starting material in the multi-step synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine []. It undergoes a selective cyanation reaction with Copper(I) cyanide (CuCN) to produce 4-bromobenzonitrile-d4. This deuterated intermediate is then utilized in a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile, eventually leading to the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)






![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)





